Heptafluoroisopropyl iodide

Catalog No.
S702928
CAS No.
677-69-0
M.F
C3F7I
M. Wt
295.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluoroisopropyl iodide

CAS Number

677-69-0

Product Name

Heptafluoroisopropyl iodide

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-iodopropane

Molecular Formula

C3F7I

Molecular Weight

295.93 g/mol

InChI

InChI=1S/C3F7I/c4-1(11,2(5,6)7)3(8,9)10

InChI Key

BBZVTTKMXRPMHZ-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)(F)I

Synonyms

1,1,1,2,3,3,3-Heptafluoro-2-iodopropane; 2-Iodo-1,1,1,2,3,3,3-heptafluoropropane; 2-Iodoperfluoropropane; Bis(trifluoromethyl)fluoroiodomethane; Fluoro(iodo)bis(trifluoromethyl)methane; Heptafluoro-2-iodopropane; Heptafluoroisopropyl iodide; Isohept

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)I

Organic Synthesis:

  • Key Precursor: Heptafluoroisopropyl iodide serves as a key precursor for the synthesis of diverse fluorinated molecules with applications in pharmaceuticals, agrochemicals, and specialty chemicals []. These molecules often possess unique properties, such as improved thermal and chemical stability, lipophilicity, and metabolic stability, making them valuable for various research endeavors [].
  • Introducing the Heptafluoroisopropyl Group: The C₃F₇ group in heptafluoroisopropyl iodide can be selectively introduced into organic molecules through various reactions, such as nucleophilic substitution, cross-coupling reactions, and radical reactions []. This allows researchers to modify the properties of existing molecules or create entirely new ones with desired functionalities.

Material Science:

  • Fluorinated Polymers: Heptafluoroisopropyl iodide finds use in the synthesis of fluorinated polymers with improved properties like hydrophobicity, chemical resistance, and thermal stability []. These polymers are being explored for applications in various fields, including electronics, membranes, and coatings.
  • Liquid Crystals: The introduction of the C₃F₇ group into liquid crystals can influence their properties, such as melting point, viscosity, and optical properties []. This allows researchers to tailor liquid crystals for specific applications in displays, sensors, and other optoelectronic devices.

Other Research Applications:

  • Fluorinated Radiopharmaceuticals: Heptafluoroisopropyl iodide can be used as a precursor for the synthesis of fluorinated radiopharmaceuticals, which are used in medical imaging techniques like positron emission tomography (PET) [].
  • Study of Perfluoroalkyl Substances (PFAS): Heptafluoroisopropyl iodide can be used as a reference standard in studies related to PFAS, a group of persistent environmental contaminants []. This helps researchers understand the behavior and potential risks associated with these chemicals.

Heptafluoroisopropyl iodide, also known as heptafluoro-2-iodopropane, is a secondary fluoroalkyl iodide with the molecular formula C3F7IC_3F_7I and a molecular weight of 295.93 g/mol. This compound appears as a clear colorless to yellowish liquid and is notable for its unique structure that incorporates seven fluorine atoms attached to an isopropyl group, making it a highly fluorinated compound. Its chemical structure contributes to its distinct physical and chemical properties, including stability under various conditions and low flammability .

, particularly in the formation of organofluorine compounds. Notably, it can be synthesized through the addition of iodine monofluoride to hexafluoropropene . Additionally, it serves as a chain-transfer agent in telomerization reactions involving 1,1-difluoroethylene and tetrafluoroethylene, which are critical in producing various fluorinated polymers and intermediates .

The biological activity of heptafluoroisopropyl iodide has been studied primarily through inhalation studies in laboratory animals. These studies have indicated potential toxicological effects, such as changes in leukocyte counts, alterations in liver weight, and weight loss in rats subjected to repeated doses . Furthermore, it is classified as a skin and eye irritant, necessitating careful handling during laboratory use .

Heptafluoroisopropyl iodide can be synthesized using several methods:

  • Addition Reaction: The primary method involves the reaction of iodine monofluoride with hexafluoropropene.
  • Reactions with Perfluorinated Olefins: It can also be synthesized from perfluorinated olefins through various halogenation processes .
  • Chain Transfer Reactions: In telomerization processes, heptafluoroisopropyl iodide can be generated as a byproduct when reacting with other fluorinated compounds .

Heptafluoroisopropyl iodide has several applications in the chemical industry:

  • Fluorinated Polymer Production: It is used as a chain-transfer agent in the synthesis of fluorinated polymers.
  • Synthesis of Organofluorine Compounds: It serves as an intermediate in the production of other organofluorine compounds, including perfluoropropyl magnesium iodide and bromide .
  • Research and Development: Due to its unique properties, it is utilized in various research applications focusing on organofluorine chemistry.

Interaction studies involving heptafluoroisopropyl iodide focus on its behavior in biological systems and its reactivity with other chemicals. Research indicates that exposure can lead to significant physiological changes in test subjects, emphasizing the need for further investigation into its long-term effects and potential applications in medicinal chemistry . The compound's interactions with other halogenated compounds also warrant research due to the potential for novel chemical syntheses.

Heptafluoroisopropyl iodide shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Heptafluoroisopropyl iodideC3F7ISecondary fluoroalkyl iodide
Perfluoropropyl iodideC3F7IFully fluorinated; lacks hydrogen atoms
Pentafluoroethyl iodideC2F5IContains five fluorine atoms; smaller size
OctafluorocyclobutaneC4F8Cyclic structure; higher fluorination
Trifluoroacetic acidC2F3O2Contains oxygen; used as a reagent

Heptafluoroisopropyl iodide stands out due to its combination of secondary carbon structure and high fluorine content, which influences its chemical reactivity and potential applications compared to other similar compounds. Its unique properties make it a valuable compound for specialized chemical syntheses and research applications within organofluorine chemistry.

XLogP3

3.4

Boiling Point

40.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 49 of 55 companies with hazard statement code(s):;
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (79.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

677-69-0

Wikipedia

Heptafluoroisopropyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Propane, 1,1,1,2,3,3,3-heptafluoro-2-iodo-: ACTIVE

Dates

Last modified: 08-15-2023

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